molecular formula C18H16BrN3O3S2 B2592578 N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921926-98-9

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2592578
M. Wt: 466.37
InChI Key: SOMRGNYLMFQNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as BPTA, is a compound that has been synthesized for scientific research purposes. It belongs to the family of sulfonamide compounds and has been found to have potential applications in various fields of research.

Scientific Research Applications

Overview of Sulfonamides

Sulfonamides have been extensively studied due to their presence in many clinically used drugs, showcasing their wide applicability in therapeutic interventions. Their primary sulfonamide moiety is critical in drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent advancements have led to the launch of novel drugs incorporating the sulfonamide group, demonstrating significant antitumor activity and promising as selective antiglaucoma drugs and diagnostic tools due to their privileged structural motif (Carta, Scozzafava, & Supuran, 2012).

Antidepressant Effects of AMPA Receptor Agonists

The exploration into AMPA receptor agonists for depression treatment has revealed that they possess rapid-onset antidepressant effects, similar to those observed with NMDA receptor antagonists like ketamine. AMPA agonists have shown potential in treating depression with fewer side effects, indicating a promising avenue for developing novel antidepressants (Yang et al., 2012).

Advanced Oxidation Processes for Environmental Protection

The degradation of pharmaceutical compounds, including acetaminophen, through advanced oxidation processes (AOPs) has been a focal point of research. These processes offer efficient pathways for mitigating the environmental impact of pharmaceuticals, highlighting the importance of understanding degradation mechanisms and by-products. This research direction underscores the intersection of chemistry and environmental science in addressing pollution and drug residue challenges in water systems (Qutob et al., 2022).

properties

IUPAC Name

N-(4-bromophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMRGNYLMFQNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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